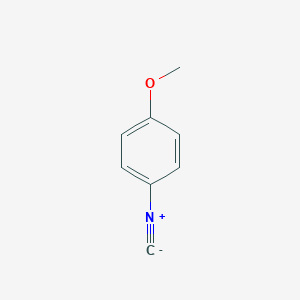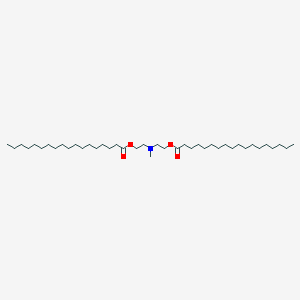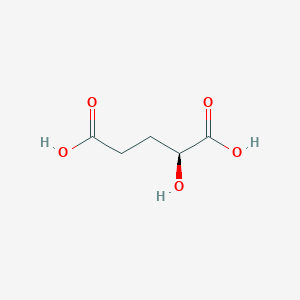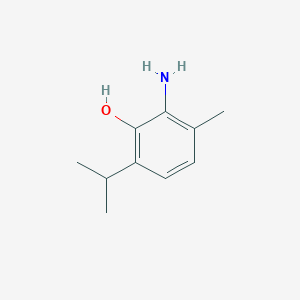
2-Amino-6-isopropyl-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Amino-6-isopropyl-3-methylphenol, also known as AI3-15638, is a chemical compound with the molecular formula C10H15NO. It is a white crystalline powder that is commonly used in scientific research due to its interesting properties.
作用機序
The exact mechanism of action of 2-Amino-6-isopropyl-3-methylphenol is not fully understood. However, it is believed to work by binding to specific targets in cells, such as enzymes or receptors, and altering their activity. This can lead to a variety of biochemical and physiological effects.
生化学的および生理学的効果
Studies have shown that 2-Amino-6-isopropyl-3-methylphenol has a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacterial strains, such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antioxidant properties, which may be useful in preventing oxidative damage to cells. Additionally, 2-Amino-6-isopropyl-3-methylphenol has been investigated for its potential use in cancer treatment, as it has been shown to induce cell death in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-Amino-6-isopropyl-3-methylphenol in lab experiments is its versatility. It can be used in a variety of different applications, from organic synthesis reactions to biological assays. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
However, there are also some limitations to using 2-Amino-6-isopropyl-3-methylphenol in lab experiments. For example, it can be toxic to cells at high concentrations, which may limit its use in certain applications. Additionally, it may not be compatible with certain solvents or reagents, which can make it difficult to use in some experiments.
将来の方向性
There are many potential future directions for research involving 2-Amino-6-isopropyl-3-methylphenol. One area of interest is exploring its potential as an antibacterial agent, particularly in the treatment of antibiotic-resistant infections. Additionally, further research could be done to investigate its potential use in cancer treatment, as well as its antioxidant properties and potential applications in other areas of biology and chemistry.
Conclusion:
In conclusion, 2-Amino-6-isopropyl-3-methylphenol is a versatile and interesting compound that has a range of potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. With further research, this compound may prove to be a valuable tool in a variety of different fields.
科学的研究の応用
2-Amino-6-isopropyl-3-methylphenol has been used in a variety of scientific research applications. One of the most common uses is as a reagent in organic synthesis reactions. It has also been used as a ligand in coordination chemistry studies, as well as a fluorescent probe for detecting metal ions in biological systems. Additionally, 2-Amino-6-isopropyl-3-methylphenol has been investigated for its potential use as an antibacterial agent.
特性
CAS番号 |
13366-69-3 |
|---|---|
製品名 |
2-Amino-6-isopropyl-3-methylphenol |
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
2-amino-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6,12H,11H2,1-3H3 |
InChIキー |
SCBMXGBZXCDNLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)N |
正規SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)N |
同義語 |
Phenol, 2-amino-3-methyl-6-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

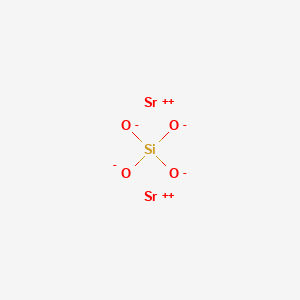
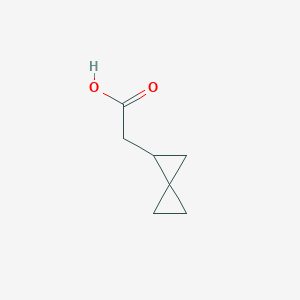

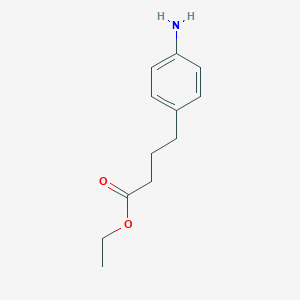
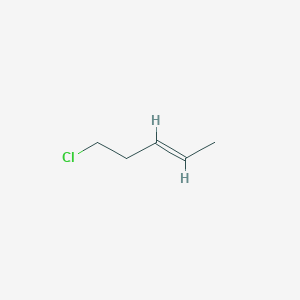
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
